Diphenyl (5-benzamidopentyl)phosphonate
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Overview
Description
Diphenyl (5-benzamidopentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl moiety and a 5-benzamidopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (5-benzamidopentyl)phosphonate typically involves the reaction of diphenylphosphite with a suitable benzamidopentyl precursor. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (5-benzamidopentyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
Diphenyl (5-benzamidopentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diphenyl (5-benzamidopentyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes . The phosphonate group binds to the active site of enzymes, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Diphenylphosphite: Similar in structure but lacks the benzamidopentyl chain.
Phosphonic acids: Share the phosphonate group but differ in the organic substituents.
Uniqueness: Diphenyl (5-benzamidopentyl)phosphonate is unique due to its specific combination of a diphenyl moiety and a benzamidopentyl chain, which imparts distinct chemical and biological properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
89332-56-9 |
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Molecular Formula |
C24H26NO4P |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-(5-diphenoxyphosphorylpentyl)benzamide |
InChI |
InChI=1S/C24H26NO4P/c26-24(21-13-5-1-6-14-21)25-19-11-4-12-20-30(27,28-22-15-7-2-8-16-22)29-23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,25,26) |
InChI Key |
IYZKHFAAAUGACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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